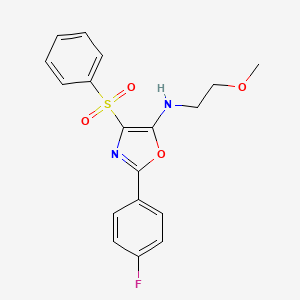

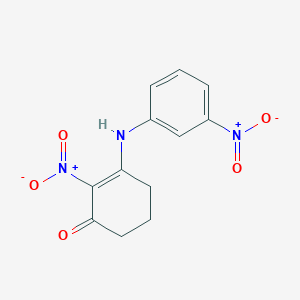

1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(p-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(p-tolyl)urea, also known as ITU, is a synthetic compound that has been widely studied for its potential applications in scientific research. ITU belongs to the class of urea derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Derivatives

A pivotal study describes the synthesis of various 1-((aryl)(2-oxoindolin-3-yl)methyl)urea and thiourea derivatives by combining 2-indolinone, aromatic aldehyde, and urea or thiourea, showcasing a method that yields these compounds efficiently without the need for chromatography (Yan, Lei, & Hu, 2014). This approach signifies a straightforward method for producing derivatives of the compound , emphasizing its potential for varied applications in chemical synthesis and medicinal chemistry.

Biological Activities and Crystal Structure

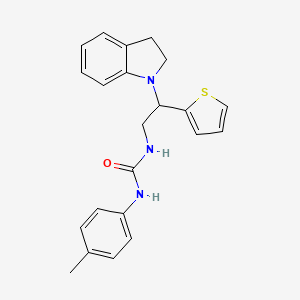

The crystal structure and antitumor activities of a closely related compound, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, were explored, providing insights into its potential biomedical applications. The study highlighted its structure through NMR, ESI-MS, and X-ray diffraction, alongside evaluating its antitumor efficacy through MTT assay and docking studies into CDK4 protein, suggesting potential for cancer therapeutic research (Hu et al., 2018).

Novel Scaffolds for Urease Inhibition

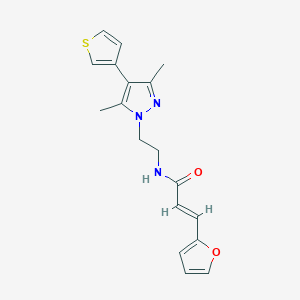

Research into novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, stemming from the indole core structure similar to 1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(p-tolyl)urea, revealed potent urease inhibitory activity. These studies underscore the compound's relevance in designing urease inhibitors, with implications for treating diseases related to urease activity (Nazir et al., 2018).

Electrochromic Properties

A study on the electrosynthesis of a new indole-based polymer highlighted the electrochromic properties of polymers derived from indole structures, similar to the compound of interest. The research demonstrated significant potential in developing advanced materials for electrochromic devices (Carbas, Kıvrak, & Kavak, 2017).

Corrosion Inhibition

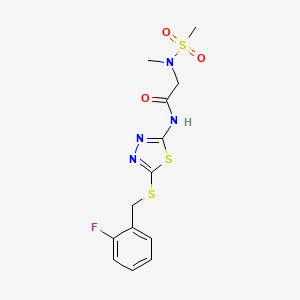

The corrosion inhibition efficiency of 1,3,5-triazinyl urea derivatives on mild steel in acidic conditions was investigated, offering insights into the compound's potential utility in protecting metals against corrosion. Such studies suggest the broader applicability of urea derivatives, including those structurally related to the compound , in industrial applications (Mistry et al., 2011).

Propriétés

IUPAC Name |

1-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c1-16-8-10-18(11-9-16)24-22(26)23-15-20(21-7-4-14-27-21)25-13-12-17-5-2-3-6-19(17)25/h2-11,14,20H,12-13,15H2,1H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAAMWFLACCLPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2857732.png)

![N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2857737.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2857739.png)

![(R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2857740.png)

![7-(2,3-Dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2857743.png)

![3-Methyl-2-(2-methylprop-2-enyl)-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857744.png)

![3-(2,5-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2857745.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2857749.png)

![2-[3-(Aminomethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B2857751.png)

![N-(2-cyclohexyl-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2857752.png)